8-(4-Anilino) Bodipy

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

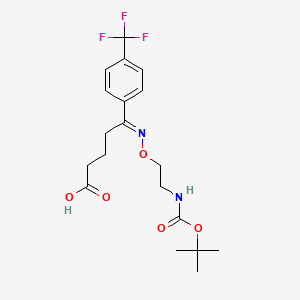

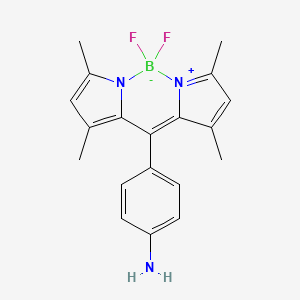

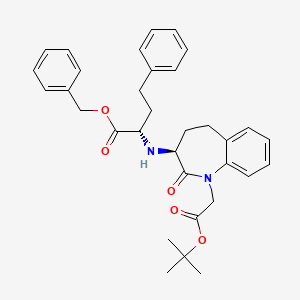

8-(4-Anilino) Bodipy is a boron-dipyrromethene (BODIPY) derivative . It is used to synthesize fluorescent probes . The molecular formula of 8-(4-Anilino) Bodipy is C19H20BF2N3 .

Synthesis Analysis

The synthesis of 8-(4-Anilino) Bodipy involves nucleophilic substitution of 3,5-dichloro-8-(4-tolyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene . More details about the synthesis process can be found in the referenced articles .

Molecular Structure Analysis

The molecular weight of 8-(4-Anilino) Bodipy is 339.2 g/mol . The InChI and Canonical SMILES of the compound are also available . The BODIPY core is planar as shown by X-ray diffraction analysis .

Relevant Papers

Relevant papers on 8-(4-Anilino) Bodipy include studies on the synthesis, structural characterization, and spectroscopic properties of the compound . These papers provide valuable insights into the properties and applications of 8-(4-Anilino) Bodipy.

科学研究应用

Interaction with Cucurbit[7]uril

The interaction of 8-anilino-BODIPY (ABP) with cucurbit[7]uril (CB7) has been studied for its photophysical properties. The protonated form of ABP shows a significant fluorescence enhancement when interacting with CB7, which could be useful in stimuli-responsive sensor applications. The study involves various techniques like fluorescence, proton NMR, and quantum chemical studies to understand this interaction and its potential applications in sensing technologies (Chakraborty et al., 2021).

Enhanced Hypsochromic Shifts and Quantum Yield

Research on an unprecedented 8-heteroaryl-fused BODIPY compound revealed enhanced π-π stacking, unusually large blue-shifts in absorbance and emission spectra, and a higher fluorescence quantum yield than its unfused precursor. Such characteristics are crucial for applications in photonic and electronic devices (Zhao et al., 2017).

Solvent-Dependent Spectroscopy and Photophysical Properties

The solvent-dependent spectroscopic and photophysical properties of a BODIPY dye with a phenylamino group at the 3-position were examined. This study is significant for understanding the fluorescence characteristics of BODIPY dyes in various solvents, which is essential for applications in dye-sensitized solar cells and fluorescence microscopy (Qin et al., 2009).

Fluorescent Indicators Based on BODIPY

BODIPY-based fluorescent indicators have been developed for various applications like sensing pH, metal ions, biomolecules, and reactive species. These indicators are crucial for biological and chemical sensing applications due to their high brightness and stability (Boens et al., 2012).

Effect of Methyl Substituents on Electronic Transitions

A study on the electronic transitions of 8-(4-aniline)-BODIPY dyes with different methyl substituents revealed insights into their energy levels and absorption bands. This research is key for designing BODIPY-based dyes for optoelectronic applications (Petrushenko & Petrushenko, 2018).

Highly Sensitive Fluorescence Probes for Nitric Oxide

BODIPY dyes have been developed as highly sensitive fluorescence probes for nitric oxide, demonstrating a significant change in fluorescence intensity. These probes are valuable for bioimaging and diagnostic applications (Gabe et al., 2004).

Solvent-Dependent Emission and VT NMR Spectroscopic Properties

Research on new 8-NR2-BODIPYs showed that the efficiency of emission is closely related to solvent polarity. This finding is vital for developing BODIPY-based materials for fluorescent labeling and sensing in different environments (Roacho et al., 2013).

Fluorescent Chemosensor for pH and CO2 Gas

A 4-aniline BODIPY dye was developed as a fluorescent chemosensor for detecting pH changes and CO2 gas. This application is particularly relevant for environmental monitoring and industrial applications (Pan et al., 2014).

属性

IUPAC Name |

4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BF2N3/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,23H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKXDGIHNXYKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675620 |

Source

|

| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Anilino) Bodipy | |

CAS RN |

321895-93-6 |

Source

|

| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)